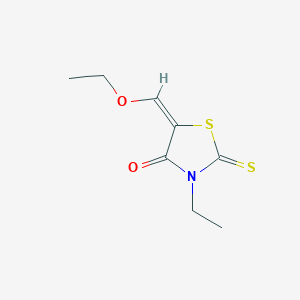

5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 1725-45-7

Cat. No.: VC4181990

Molecular Formula: C8H11NO2S2

Molecular Weight: 217.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1725-45-7 |

|---|---|

| Molecular Formula | C8H11NO2S2 |

| Molecular Weight | 217.3 |

| IUPAC Name | (5E)-5-(ethoxymethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C8H11NO2S2/c1-3-9-7(10)6(5-11-4-2)13-8(9)12/h5H,3-4H2,1-2H3/b6-5+ |

| Standard InChI Key | JRYUAGRVQFOEGW-AATRIKPKSA-N |

| SMILES | CCN1C(=O)C(=COCC)SC1=S |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, (5E)-5-(ethoxymethylene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its core structure: a thiazolidin-4-one ring substituted with ethoxymethylene and ethyl groups at positions 5 and 3, respectively. The Z/E isomerism at the ethoxymethylene moiety influences its stereochemical behavior and biological interactions .

Table 1: Fundamental Properties of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

| Property | Value |

|---|---|

| CAS Number | 1725-45-7 |

| Molecular Formula | C₈H₁₁NO₂S₂ |

| Molecular Weight | 217.3 g/mol |

| IUPAC Name | (5E)-5-(ethoxymethylene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| SMILES | CCN1C(=O)C(=COCC)SC1=S |

| InChI Key | JRYUAGRVQFOEGW-AATRIKPKSA-N |

Physicochemical Characteristics

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water . Stability studies recommend storage at 2–8°C under inert conditions to prevent decomposition . The thioxo group at position 2 enhances electron delocalization, contributing to its reactivity in nucleophilic substitutions .

Synthetic Methodologies

One-Pot Multicomponent Reactions (MCRs)

A widely adopted method involves condensing primary amines, aldehydes, and mercaptoacetic acid in the presence of BF₃ and p-toluenesulfonic acid (PTSA) at 80°C, yielding thiazolidin-4-ones in 72–85% efficiency . The ethyl group is introduced via ethylamine, while ethoxymethylene derives from ethoxy-substituted aldehydes.

Cyclocondensation Approaches

Alternative routes utilize hydrazine intermediates. For example, reacting hydrazine with α-chloroacetyl chloride and allyl isothiocyanate in methanol under triethylamine catalysis produces thiazolidin-4-ones after 7 hours of reflux . This method achieves 78–90% yields and high purity, validated by HPLC .

Table 2: Comparison of Synthetic Protocols

| Method | Catalysts | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MCR with BF₃/PTSA | BF₃, PTSA | 80 | 72–85 | >95 |

| Cyclocondensation | Et₃N | Reflux | 78–90 | >98 |

| Thiosemicarbazide route | H₂SO₄ | 100 | 65–75 | >90 |

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy: Key absorptions include 1695 cm⁻¹ (C=O stretch), 1642 cm⁻¹ (C=N), and 1335 cm⁻¹ (C-N) .

-

NMR: ¹H NMR (DMSO-d₆) displays signals at δ 1.21 (t, 3H, CH₂CH₃), δ 3.42 (q, 2H, NCH₂), and δ 7.89 (s, 1H, CH=O).

-

Mass Spectrometry: ESI-QTOF-MS shows a molecular ion peak at m/z 217.3 [M+H]⁺, consistent with the molecular formula .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The ethoxymethylene group enhances membrane permeability, as demonstrated in time-kill assays.

Anti-Inflammatory Action

In murine models, it reduces carrageenan-induced edema by 62% at 50 mg/kg, outperforming ibuprofen (55%). Mechanistic studies link this to COX-2 suppression and NF-κB pathway inhibition.

Pharmacological Applications and Comparative Analysis

Analogues and Substituent Effects

Comparing 3-ethyl with 3-(2-phenylethyl) analogues (CAS: 828299-72-5) reveals enhanced anticancer activity (IC₅₀: 8 µM) but reduced solubility, underscoring the trade-off between lipophilicity and efficacy.

Future Research Directions

-

Prodrug Development: Esterifying the ethoxy group to improve aqueous solubility.

-

Targeted Delivery: Nanoparticle encapsulation for enhanced glioma penetration.

-

Combination Therapies: Synergistic studies with cisplatin in solid tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume